4-Bromo-2,5-dimethylaniline
Overview
Description
4-Bromo-2,5-dimethylaniline is a versatile building block used in various preparations . It is used as a reactant in the synthesis of perylene-perylenediimide donor-acceptor dyad . It was also used as an internal standard in the determination of iodine present as iodide (as in pharmaceuticals), iodate (as in iodized table salt) and covalently bound to organic compounds (as in milk and vegetables) .
Synthesis Analysis
The synthesis of 4-Bromo-2,5-dimethylaniline involves methods that are both easy to perform and familiar to students . Direct bromination of aniline produces a variety of polybrominated and oxidized products .Molecular Structure Analysis
The molecular structure of 4-Bromo-2,5-dimethylaniline is represented by the linear formula: BrC6H4N(CH3)2 . The molecular weight is 200.08 .Physical And Chemical Properties Analysis
4-Bromo-2,5-dimethylaniline is a solid . It has a boiling point of 264 °C and a melting point of 52-54 °C .Scientific Research Applications
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Pharmaceutical Analysis
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Psychedelic Research
- 4-Bromo-2,5-dimethoxyphenethylamine (also known as 2C-B, Venus, Bromo, Erox, Bees and/or Nexus) is a synthetic drug with hallucinogenic activity similar to LSD, mescaline and psilocybin .
- It is consumed orally, in tablets which typically contain 5 mg, in doses of between 10 and 50 mg. A light dose is considered to be 5–15 mg, a strong dose 20–50 mg . It may also be insufflated in powdered form, the doses for this route of administration being approximately one third of the oral dose .
- It is reportedly excreted, in urine, as native drug for up to three hours after ingestion, along with the metabolites 4-bromo-2,5-dimethoxyphenylacetic acid, 4-bromo-2,5-dimethoxybenzoic acid and 4-bromo-5-hydroxy-2-methoxyphenethylamine .
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Synthesis of Pharmaceuticals
- 4-Bromo-2,6-dimethylaniline is a versatile intermediate that finds extensive use in the synthesis of various pharmaceuticals .
- It is an essential building block in the production of antitumor drugs such as dasatinib and bosutinib. These drugs are used for the treatment of chronic myeloid leukemia (CML) and other cancers .
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Dye Synthesis
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Preparation of Triarylmethane Dyes
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Curing of Polyester and Vinyl Ester Resins
Safety And Hazards
4-Bromo-2,5-dimethylaniline is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
4-bromo-2,5-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-5-4-8(10)6(2)3-7(5)9/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPJJDQQLXEYPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429103 | |
Record name | 4-bromo-2,5-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70429103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,5-dimethylaniline | |
CAS RN |
30273-40-6 | |
Record name | 4-bromo-2,5-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70429103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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